5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde

Description

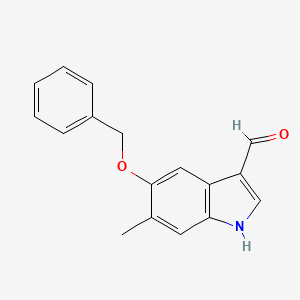

5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde is an indole derivative featuring a benzyloxy group at the C5 position, a methyl group at C6, and a carbaldehyde functional group at C2. This compound is of interest in medicinal and synthetic chemistry due to the versatility of the indole scaffold and the reactive aldehyde group, which enables further derivatization.

For example, 5-benzyloxy-1H-indole-2-carboxylic acid (15) was synthesized by hydrolyzing its methyl ester precursor (14) under alkaline conditions .

Structure

3D Structure

Properties

Molecular Formula |

C17H15NO2 |

|---|---|

Molecular Weight |

265.31 g/mol |

IUPAC Name |

6-methyl-5-phenylmethoxy-1H-indole-3-carbaldehyde |

InChI |

InChI=1S/C17H15NO2/c1-12-7-16-15(14(10-19)9-18-16)8-17(12)20-11-13-5-3-2-4-6-13/h2-10,18H,11H2,1H3 |

InChI Key |

GYCDKDBEGNWKJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1OCC3=CC=CC=C3)C(=CN2)C=O |

Origin of Product |

United States |

Preparation Methods

Vilsmeier-Haack Cyclization and Formylation

Reaction Mechanism and Substrate Design

The Vilsmeier-Haack reaction is a cornerstone for synthesizing 3-formylindoles. As demonstrated in patent CN102786460A, this method involves generating a Vilsmeier reagent from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which facilitates both cyclization of 2-methylaniline derivatives and subsequent formylation at position 3. For 5-(benzyloxy)-6-methyl-1H-indole-3-carbaldehyde, the precursor 4-benzyloxy-2,5-dimethylaniline must be synthesized.

Synthesis of the Aniline Precursor

- Nitration and Reduction : Starting from 3,5-dimethylphenol, nitration introduces a nitro group at position 4, yielding 4-nitro-3,5-dimethylphenol. Catalytic hydrogenation reduces the nitro group to an amine, forming 4-amino-3,5-dimethylphenol.

- Benzylation : The phenolic hydroxyl group is protected using benzyl bromide in the presence of potassium carbonate, producing 4-benzyloxy-2,5-dimethylaniline.

Cyclization and Formylation

The Vilsmeier reagent is prepared by adding POCl₃ to anhydrous DMF at 0–5°C. The aniline precursor is then added dropwise, followed by refluxing at 80–90°C for 5–8 hours. The reaction proceeds via electrophilic aromatic substitution, forming the indole core and introducing the formyl group simultaneously.

MOF-Catalyzed Formylation of Preformed Indoles

Indole Core Synthesis

The indole core with 5-benzyloxy and 6-methyl substituents is first assembled without the formyl group. A modified Bischler synthesis using 3,5-dimethoxyaniline and phenacyl bromides generates 5-methoxy-6-methylindole, followed by benzylation.

Formylation Using Trimethoxymethane

As reported by Royal Society of Chemistry studies, a chromium-based MOF (PTA2.0⊂MIL-100-Cr) catalyzes the C-3 formylation of indoles using trimethyl orthoformate (CH(OMe)₃) under mild conditions (50–60°C, 12 hours).

- Reaction Setup : Indole (0.20 mmol), MOF catalyst (60 mg), and CH(OMe)₃ (2.0 mL) are sonicated for 10 minutes.

- Reaction : Stirred at 50°C for 12 hours.

- Workup : Centrifugation isolates the catalyst, followed by chromatographic purification (ethyl acetate/petroleum ether).

Key Advantages :

Hemetsberger Indole Synthesis Approach

Azide Formation and Cyclization

The Hemetsberger method constructs the indole ring from aryl azides. For 5-(benzyloxy)-6-methylindole, 3-benzyloxy-4-methylbenzaldehyde is converted to the corresponding β-azidoacrylate ester, which undergoes thermolytic cyclization.

Steps :

Chemical Reactions Analysis

Types of Reactions

Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

Substitution: The benzyloxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: 5-(Benzyloxy)-6-methyl-1H-indole-3-carboxylic acid.

Reduction: 5-(Benzyloxy)-6-methyl-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

Medicine: Research into its derivatives has shown potential for developing new therapeutic agents for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs of 5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde include:

Key Observations :

- Substituent Position : Moving the benzyloxy group from C5 (target compound) to C4 (as in 4-benzyloxyindole-3-carbaldehyde) reduces similarity (0.84) and may alter electronic distribution across the indole ring .

- Methyl vs.

- Benzyloxy vs. Hydroxy : The benzyloxy group in the target compound increases lipophilicity (logP) relative to 5-hydroxy-1H-indole-3-carbaldehyde, which is more polar and prone to hydrogen bonding .

Physicochemical Properties

- Melting Points: Indole-3-carboxaldehyde (unsubstituted): 193–198°C . 5-Benzyloxy-1H-indole-2-carboxylic acid (15): 193–195°C . 5-Methoxy-1H-indole-3-carbaldehyde: Likely lower than the target compound due to reduced steric bulk. The C6 methyl group in the target compound may elevate its melting point compared to non-methylated analogs due to improved crystal packing.

Reactivity :

- The aldehyde group at C3 is reactive toward nucleophilic addition, enabling the synthesis of imine or hydrazone derivatives. This reactivity is shared across all indole-3-carboxaldehydes but modulated by substituents. For example, electron-donating groups (e.g., benzyloxy) may slightly deactivate the aldehyde toward electrophilic attacks .

Biological Activity

5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde is a synthetic compound that belongs to the indole family, which is known for its diverse biological activities. Indoles are significant in medicinal chemistry due to their ability to interact with various biological targets. This article reviews the biological activities of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by recent research findings.

Anticancer Activity

This compound has shown promising anticancer properties in various studies. The compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2).

Key Findings:

- Cytotoxicity: The compound demonstrated an IC50 value in the range of 5-15 µM against MDA-MB-231 cells, indicating significant antiproliferative activity.

- Mechanism of Action: Studies suggest that it induces apoptosis through the activation of caspase pathways, leading to morphological changes in cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 5 - 15 | Apoptosis via caspase activation |

| HepG2 | 10 - 20 | Induction of cell cycle arrest |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. It has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Research Insights:

- Inhibition of Cytokines: In vitro studies revealed that treatment with this compound significantly reduced the levels of TNF-alpha and IL-6.

- COX Inhibition: The compound showed a dose-dependent inhibition of COX-2 activity, suggesting potential use in inflammatory conditions.

| Assay | Result |

|---|---|

| TNF-alpha Reduction | Significant at 10 µM |

| IL-6 Inhibition | Dose-dependent effect |

| COX-2 Activity | IC50 = 12 µM |

Antimicrobial Activity

Recent studies have indicated that this compound possesses antimicrobial properties against various bacterial strains.

Findings:

- Bacterial Strains Tested: The compound was tested against Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC): The MIC values were found to be in the range of 25 - 50 µg/mL, demonstrating moderate antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

Case Studies and Research Findings

- Cytotoxicity Study : A study evaluated the cytotoxic effects of various indole derivatives, including this compound. The results indicated that this compound had superior activity compared to other analogs, particularly against breast cancer cell lines .

- Anti-inflammatory Mechanism : Another research focused on the anti-inflammatory mechanisms of indole derivatives. It was found that compounds with similar structures could inhibit NF-kB signaling pathways, which are crucial in inflammatory responses .

- Antimicrobial Efficacy : A recent publication highlighted the antimicrobial activities of indole derivatives, including the tested compound. It demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, supporting its potential as a therapeutic agent .

Q & A

Q. What are the optimal synthetic routes for 5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via benzyloxy protection of a hydroxylated indole precursor followed by formylation. For example, analogous methods for benzyloxy-substituted indoles involve [4+2]-cyclocondensation reactions using catalytic hydroquinone in glacial acetic acid under reflux . Reaction time and temperature are critical: prolonged heating (>1 hour) may lead to decomposition, while insufficient time reduces yield. Optimization via thin-layer chromatography (TLC) monitoring is recommended to balance yield and purity.

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to verify the benzyloxy group (δ ~4.9–5.1 ppm for -OCHPh) and aldehyde proton (δ ~9.8–10.2 ppm). Compare with published data for indole-3-carbaldehyde derivatives .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can confirm the molecular ion peak (CHNO, expected m/z 265.1103).

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water and refine using SHELX programs .

Q. What purity validation methods are recommended for this compound?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30). Purity >95% is typical for research-grade material .

- Melting Point Analysis : Compare observed mp (e.g., 193–198°C for indole-3-carboxaldehyde derivatives ) with literature values.

Advanced Research Questions

Q. How does the benzyloxy group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The benzyloxy substituent acts as an electron-donating group, activating the indole ring for electrophilic substitution at the 5- and 6-positions. For Suzuki-Miyaura couplings, pre-functionalize the aldehyde group to avoid side reactions. Use Pd(dppf)Cl as a catalyst and arylboronic acids in THF/water (3:1) at 80°C . Monitor regioselectivity via -NMR and HPLC.

Q. What challenges arise in resolving contradictions between biological activity data for this compound and its analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. bromo at position 6) using in vitro assays (e.g., kinase inhibition). For example, bisindolylmaleimide analogs show variability in potency based on substitution patterns .

- Data Normalization : Control for batch-to-batch purity variations by repeating assays with independently synthesized batches. Use statistical tools (e.g., ANOVA) to assess significance .

Q. What strategies mitigate challenges in obtaining high-resolution X-ray diffraction data for this compound?

- Methodological Answer :

- Crystal Growth : Use mixed solvents (e.g., dichloromethane/hexane) for slow crystallization. Add a trace of seed crystals from analogous indole derivatives.

- Data Collection : Collect data at low temperature (100 K) to reduce thermal motion. For twinned crystals, employ SHELXD for structure solution and SHELXL for refinement .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases). Parameterize the aldehyde group for covalent binding if applicable.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Compare with experimental IC values to validate predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.